molecular formula C16H12F5N5O2 B10862097 N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea

N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea

Cat. No.: B10862097
M. Wt: 401.29 g/mol
InChI Key: LGPNQALKGDDVBD-CYBMUJFWSA-N
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Description

STX-478 is a novel, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), specifically designed to target mutant forms of PI3Kα. This compound has shown significant promise in preclinical studies for its ability to selectively inhibit mutant PI3Kα without affecting the wild-type enzyme, thereby reducing associated toxicities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STX-478 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods

Industrial production of STX-478 would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

STX-478 primarily undergoes:

Common Reagents and Conditions

Major Products

The major product of these reactions is the final STX-478 compound, characterized by its pyrimidine core and functional groups that confer its selective inhibitory properties .

Mechanism of Action

STX-478 exerts its effects by selectively binding to the mutant forms of PI3Kα, inhibiting its activity. This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. By targeting the mutant enzyme, STX-478 spares the wild-type enzyme, thereby reducing the risk of metabolic dysfunction and other side effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H12F5N5O2

Molecular Weight

401.29 g/mol

IUPAC Name

1-(2-aminopyrimidin-5-yl)-3-[(1R)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea

InChI

InChI=1S/C16H12F5N5O2/c1-6-9-2-7(17)3-10(18)12(9)28-11(6)13(16(19,20)21)26-15(27)25-8-4-23-14(22)24-5-8/h2-5,13H,1H3,(H2,22,23,24)(H2,25,26,27)/t13-/m1/s1

InChI Key

LGPNQALKGDDVBD-CYBMUJFWSA-N

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2F)F)[C@H](C(F)(F)F)NC(=O)NC3=CN=C(N=C3)N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2F)F)C(C(F)(F)F)NC(=O)NC3=CN=C(N=C3)N

Origin of Product

United States

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